molecular formula C17H25NO2 B1374202 N-(2-acetylphenyl)nonanamide CAS No. 1496050-19-1

N-(2-acetylphenyl)nonanamide

Cat. No.: B1374202
CAS No.: 1496050-19-1
M. Wt: 275.4 g/mol
InChI Key: GWCHWZXUIMXQEH-UHFFFAOYSA-N
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Description

N-(2-acetylphenyl)nonanamide: is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a nonanamide chain

Scientific Research Applications

Chemistry: N-(2-acetylphenyl)nonanamide is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine: this compound is being investigated for its potential therapeutic applications. It has been explored as a candidate for drug development, particularly in the treatment of inflammatory conditions and pain management.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and stability make it a valuable intermediate in the production of polymers and other advanced materials.

Safety and Hazards

The safety data sheet for “N-(2-acetylphenyl)nonanamide” provides several precautionary statements. These include keeping the substance away from heat/sparks/open flames/hot surfaces, handling under inert gas, protecting from moisture, and avoiding release to the environment . It’s important to note that this information is intended for handling the substance in a research or industrial setting .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-acetylphenyl)nonanamide typically involves the reaction of 2-acetylbenzoic acid with nonanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of contamination and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-acetylphenyl)nonanamide can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride. This process can convert the carbonyl group into an alcohol.

    Substitution: The compound can participate in substitution reactions, where the acetyl group or the amide group can be replaced by other functional groups. Common reagents for these reactions include halogens and nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted amides or acetyl derivatives.

Mechanism of Action

The mechanism of action of N-(2-acetylphenyl)nonanamide involves its interaction with specific molecular targets, such as enzymes and receptors. It is believed to exert its effects by binding to these targets and modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation and pain.

Comparison with Similar Compounds

  • N-(2-acetylphenyl)octanamide
  • N-(2-acetylphenyl)decanamide
  • N-(2-acetylphenyl)undecanamide

Comparison: N-(2-acetylphenyl)nonanamide is unique due to its specific chain length and the presence of the acetyl group. Compared to its analogs with shorter or longer chains, it may exhibit different physical and chemical properties, such as solubility and reactivity. These differences can influence its applications and effectiveness in various fields.

Properties

IUPAC Name

N-(2-acetylphenyl)nonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2/c1-3-4-5-6-7-8-13-17(20)18-16-12-10-9-11-15(16)14(2)19/h9-12H,3-8,13H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWCHWZXUIMXQEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NC1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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